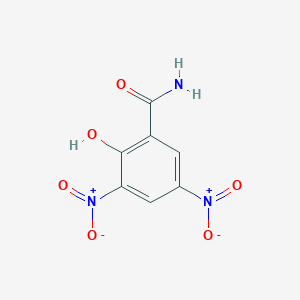
2-Hydroxy-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dinitrobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. It is characterized by the presence of hydroxyl and nitro groups on a benzamide backbone, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide. The process begins with the nitration of 2-hydroxybenzamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale nitration and purification can be applied. Industrial production would likely involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with the nitro groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting anti-apoptotic proteins of the Bcl-2 family. This interaction disrupts the balance of pro- and anti-apoptotic signals, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Similar but with a carboxyl group instead of an amide group.
Uniqueness
2-Hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on a benzamide backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2912-79-0 |
|---|---|
Molecular Formula |
C7H5N3O6 |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C7H5N3O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H,(H2,8,12) |
InChI Key |
BGJAFJXGEOWUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















